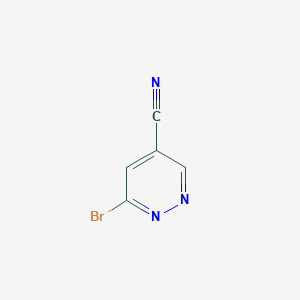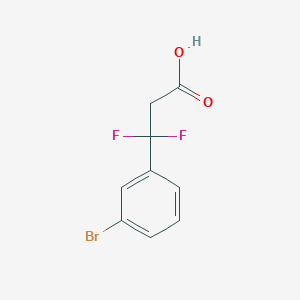
3-(morpholin-4-yl)benzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Morpholin-4-yl)benzene-1-sulfonyl chloride (MBSC) is a sulfonyl chloride compound that has been studied extensively for its chemical and biological properties. MBSC is used in a variety of applications, including synthesis, research, and laboratory experiments.
科学研究应用
3-(morpholin-4-yl)benzene-1-sulfonyl chloride has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of protein-ligand interactions, and the development of new drugs. This compound has also been used as a reagent in a variety of organic reactions, such as the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of peptides.
作用机制
The mechanism of action of 3-(morpholin-4-yl)benzene-1-sulfonyl chloride is not well understood, but it is believed to involve the formation of a covalent bond between the sulfur atom of the this compound molecule and the nitrogen atom of the target molecule. This covalent bond is then broken, resulting in the release of the this compound molecule and the formation of a new molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have shown that this compound has the potential to interact with proteins, enzymes, and other molecules in the body. This interaction could lead to a variety of biochemical and physiological effects, including changes in the activity of enzymes, changes in the expression of genes, and changes in the structure and function of proteins.
实验室实验的优点和局限性
3-(morpholin-4-yl)benzene-1-sulfonyl chloride has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and highly reactive. Additionally, this compound is stable in a variety of conditions, making it an ideal reagent for a variety of organic reactions. However, this compound also has some limitations. It is toxic and can cause irritation to the skin and eyes. Additionally, this compound can react with other compounds in the environment, which can lead to unexpected and potentially hazardous reactions.
未来方向
There are a variety of potential future directions for the use of 3-(morpholin-4-yl)benzene-1-sulfonyl chloride. These include the development of new drugs based on the compound, the use of this compound in biotechnology applications, and the use of this compound in the synthesis of novel organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to develop methods for the safe and effective use of the compound.
合成方法
The synthesis of 3-(morpholin-4-yl)benzene-1-sulfonyl chloride involves a two-step process. In the first step, morpholine is reacted with benzene-1-sulfonyl chloride in the presence of a base (such as potassium carbonate) to form an intermediate product. In the second step, this intermediate product is converted to this compound using an appropriate acid (such as sulfuric acid). This two-step process is an efficient and effective way to produce this compound.
属性
IUPAC Name |
3-morpholin-4-ylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c11-16(13,14)10-3-1-2-9(8-10)12-4-6-15-7-5-12/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSPQZKFUZVEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6618274.png)


![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)





![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)


